molecular formula C13H8ClFIN3 B8199621 4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8199621
M. Wt: 387.58 g/mol
InChI Key: PEMHZRKUNPLCCE-UHFFFAOYSA-N
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Description

4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine, fluorobenzyl, and iodine substituents at specific positions. It is widely used in medicinal chemistry due to its unique structure and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-7-[(3-fluorophenyl)methyl]-5-iodopyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFIN3/c14-12-11-10(16)6-19(13(11)18-7-17-12)5-8-2-1-3-9(15)4-8/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMHZRKUNPLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C3=C2N=CN=C3Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Techniques such as column chromatography and recrystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes several types of chemical reactions, including:

    Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles under appropriate conditions.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitrating agents and halogenating agents are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition is crucial in therapeutic applications, particularly in cancer treatment, where kinase inhibitors can block the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in medicinal chemistry and pharmaceutical research.

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